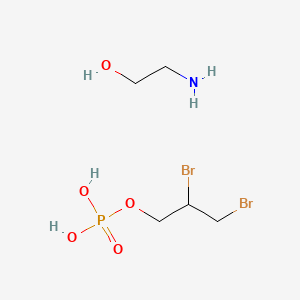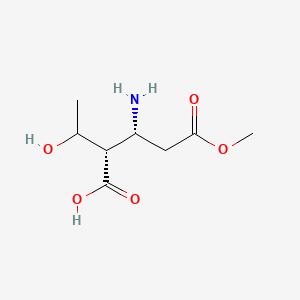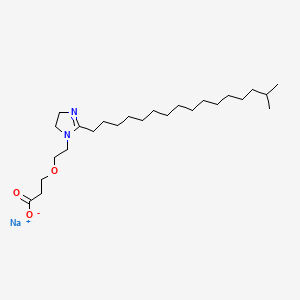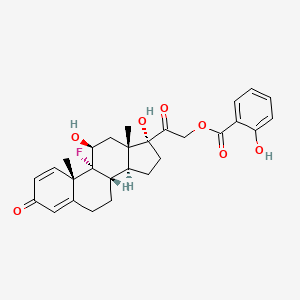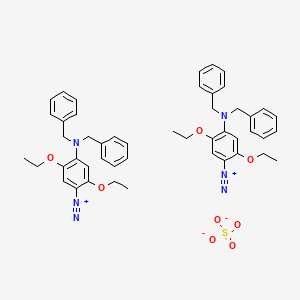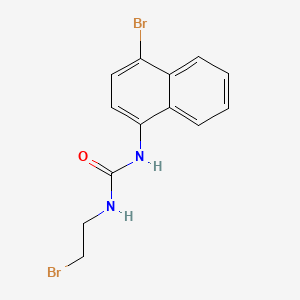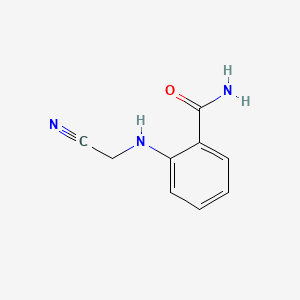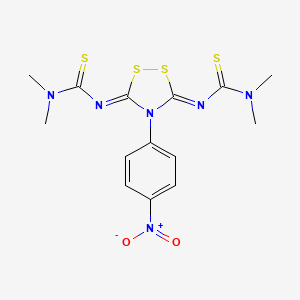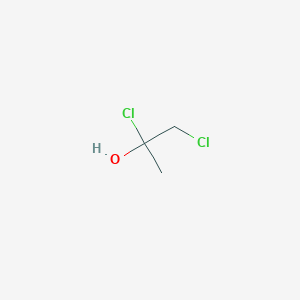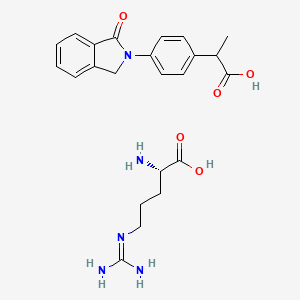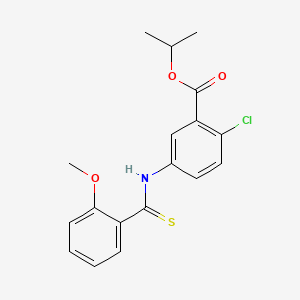
methyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate is a chemical compound that combines a phosphonium cation with a tetrachlorophenolate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate typically involves the reaction of triphenylphosphine with methyl bromide to form methyltriphenylphosphonium bromide. This intermediate is then reacted with 2,3,5,6-tetrachlorophenol to yield the final product. The reaction conditions often include the use of an inert atmosphere and controlled temperatures to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through recrystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium amide, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
Methyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of methyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate involves its interaction with specific molecular targets. The phosphonium cation can interact with nucleophiles, while the tetrachlorophenolate anion can participate in various chemical reactions. These interactions can lead to the formation of new chemical bonds and the alteration of molecular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but with a bromide anion instead of tetrachlorophenolate.
Ethyltriphenylphosphonium bromide: Similar phosphonium cation but with an ethyl group instead of a methyl group.
Uniqueness
Methyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate is unique due to the presence of the tetrachlorophenolate anion, which imparts distinct chemical properties and reactivity compared to other phosphonium salts. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propriétés
Numéro CAS |
93839-56-6 |
|---|---|
Formule moléculaire |
C25H19Cl4OP |
Poids moléculaire |
508.2 g/mol |
Nom IUPAC |
methyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate |
InChI |
InChI=1S/C19H18P.C6H2Cl4O/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;7-2-1-3(8)5(10)6(11)4(2)9/h2-16H,1H3;1,11H/q+1;/p-1 |
Clé InChI |
PDSDXWPNFYATGM-UHFFFAOYSA-M |
SMILES canonique |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=C(C(=C(C(=C1Cl)Cl)[O-])Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


